![molecular formula C18H24N2O2 B2503752 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 903295-71-6](/img/structure/B2503752.png)
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
Overview
Description
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a synthetic compound with intriguing biological and chemical properties. This compound features a complex structure with multiple fused rings, making it a subject of interest for researchers in the fields of chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step reaction sequence, involving the construction of the pyrroloquinoline core followed by the attachment of the dimethylbutanamide side chain. The initial steps often involve cyclization reactions, such as those using Grignard reagents or aldol condensations. Subsequent steps may include selective reductions, oxidations, and amide bond formations under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is optimized for efficiency and yield. Key steps may involve catalysis using metal complexes or enzyme-based methods to achieve high selectivity and reduce by-products. Industrial scale-up requires careful monitoring of reaction parameters and purification processes, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Due to its complex structure, reactions can be highly specific, targeting particular functional groups or bonds within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed under basic conditions.
Substitution: : Nucleophilic substitution reactions may utilize halogenated intermediates and strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For instance, oxidation may produce hydroxyl or keto derivatives, while reduction could lead to alcohol or alkane products. Substitution reactions often yield modified amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine
In the field of biology, 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide has shown potential as an enzyme inhibitor, particularly targeting specific kinases involved in cellular signaling pathways. In medicine, its derivatives are explored for their anticancer and antimicrobial properties.
Industry
Industrially, this compound is investigated for its role in materials science, particularly in the development of novel polymers and nanomaterials. Its ability to form stable complexes and its reactivity make it suitable for various applications, including catalysis and sensor development.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely related to its ability to interact with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of a kinase, blocking its activity and thereby modulating signaling pathways. The exact pathways involved depend on the biological context and the specific derivative of the compound used.
Comparison with Similar Compounds
Uniqueness
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it often exhibits higher specificity and potency in biological applications.
Similar Compounds
1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline: : Shares the pyrroloquinoline core but lacks the dimethylbutanamide side chain.
N-methyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-carboxamide: : Similar core structure with variations in the side chain and functional groups.
3,3-dimethyl-N-(1-methyl-2-oxo-1H-pyrrolo[2,3,4,5-ij]quinolin-8-yl)butanamide: : An isomer with slight variations in ring fusion and side chain arrangement.
This compound's distinctive structure and versatile reactivity make it a valuable subject of study in various scientific fields. Have any other quirky chemicals you'd like to explore next?
Properties
IUPAC Name |
3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-14-9-13(19-15(21)10-18(2,3)4)8-12-6-5-7-20(16(12)14)17(11)22/h8-9,11H,5-7,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDKLQLSQSMMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320874 | |
| Record name | 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903295-71-6 | |
| Record name | 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


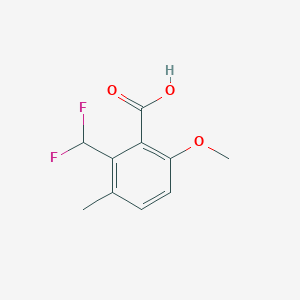
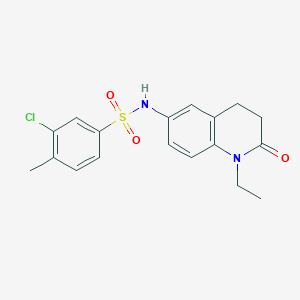
![4-ethoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2503673.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)
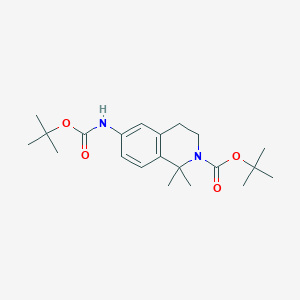
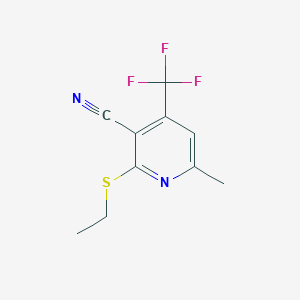
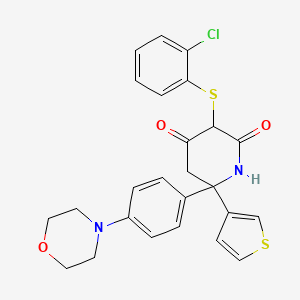
![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)
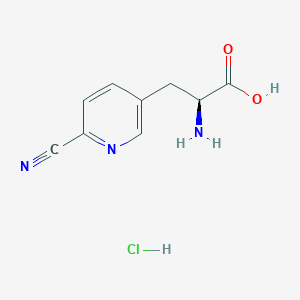
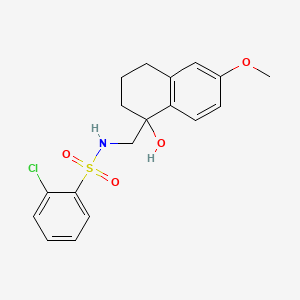
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)
